Anticancer agent 96

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

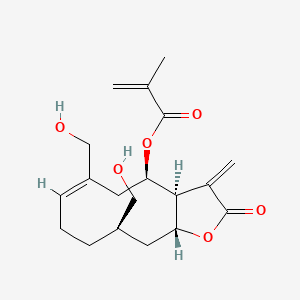

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O6 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[(3aS,4R,6E,10R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,14-17,20-21H,1,3-4,6-10H2,2H3/b13-5+/t14-,15-,16-,17-/m1/s1 |

InChI Key |

PIRNIYXVCYUDEY-RZGVYQARSA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@@H]1C/C(=C\CC[C@H](C[C@@H]2[C@@H]1C(=C)C(=O)O2)CO)/CO |

Canonical SMILES |

CC(=C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anticancer Agent AOH1996

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOH1996 is a novel, first-in-class, orally bioavailable small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein previously considered "undruggable." This agent selectively targets a cancer-associated isoform of PCNA (caPCNA), demonstrating broad-spectrum antitumor activity across a range of solid tumors in preclinical models. Its unique mechanism of action, which involves the induction of transcription-replication conflicts, leads to preferential killing of cancer cells while sparing healthy cells. This technical guide provides a comprehensive overview of the core mechanism of action of AOH1996, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeting Transcription-Replication Conflicts

AOH1996 exerts its anticancer effects by targeting a fundamental vulnerability in cancer cells related to DNA replication and transcription. The core of its mechanism is the selective inhibition of a cancer-associated isoform of PCNA.

1.1. Proliferating Cell Nuclear Antigen (PCNA) as a Therapeutic Target

PCNA is a scaffold protein that forms a homotrimeric ring structure encircling DNA. It is a crucial component of the DNA replication and repair machinery, coordinating the functions of numerous proteins involved in these processes. While essential for all proliferating cells, a specific isoform of PCNA, termed caPCNA, is preferentially expressed in cancer cells, presenting a therapeutic window for selective targeting.[1]

1.2. AOH1996-Mediated Stabilization of the PCNA-RNA Polymerase II Complex

AOH1996 acts as a molecular glue, enhancing the interaction between PCNA and the largest subunit of RNA polymerase II (RPB1).[2][3][4][5] This stabilized interaction is pivotal to the drug's mechanism. In the crowded environment of a cancer cell's nucleus, with high rates of both DNA replication and gene transcription, collisions between the replication and transcription machineries are frequent. These events are known as transcription-replication conflicts (TRCs).

Normally, cells have mechanisms to resolve these conflicts to prevent DNA damage. However, AOH1996's stabilization of the PCNA-RPB1 complex interferes with the resolution of TRCs.[2][5] This leads to a cascade of events specifically detrimental to cancer cells.

1.3. Downstream Consequences of Transcription-Replication Conflicts

The unresolved TRCs induced by AOH1996 lead to:

-

Dissociation of PCNA from Chromatin: The stabilized complex leads to the removal of PCNA from actively transcribed regions of the chromatin.[5]

-

Induction of DNA Double-Strand Breaks: The collapse of replication forks at the sites of TRCs results in the formation of lethal DNA double-strand breaks.[3][5]

-

Degradation of RPB1: The enhanced interaction with PCNA marks RPB1 for proteasome-dependent degradation.[2][5]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to arrest in the S and G2/M phases, and ultimately, programmed cell death (apoptosis) in cancer cells.[6][7]

The selectivity of AOH1996 for cancer cells is attributed to their higher basal level of genomic instability and reliance on resolving TRCs for survival.[7] Healthy cells, with their lower rates of proliferation and more robust checkpoint controls, are largely unaffected.[6][7]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of AOH1996.

Caption: Mechanism of action of AOH1996 in cancer cells.

Quantitative Data

The antitumor activity of AOH1996 has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Growth Inhibition (GI₅₀) of AOH1996 in Various Cancer Cell Lines

AOH1996 has demonstrated broad efficacy across a wide range of cancer cell lines, with a median GI₅₀ of approximately 300 nM.[6]

| Cell Line | Cancer Type | GI₅₀ (nM) (approx.) |

| SK-N-AS | Neuroblastoma | ~300 |

| SK-N-BE(2)c | Neuroblastoma | ~300 |

| HCC827 | Lung Cancer | ~300 |

| Median | >70 cell lines | ~300 |

| Normal Cells | (e.g., PBMCs, hSEAC) | >10,000 |

Note: Specific GI₅₀ values for a comprehensive panel of 70+ cell lines are detailed in the supplementary materials of Gu et al., Cell Chemical Biology, 2023.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Daily oral administration of AOH1996 has been shown to significantly reduce tumor burden in various mouse xenograft models without notable toxicity.[6][8]

| Tumor Model | Cancer Type | Dosage (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| Neuroblastoma | Neuroblastoma | Not Specified | Not Specified | Significant reduction |

| Breast Cancer | Breast Cancer | Not Specified | Not Specified | Significant reduction |

| Small Cell Lung Cancer | Small Cell Lung Cancer | Not Specified | Not Specified | Significant reduction |

Note: The primary literature reports significant tumor burden reduction, though specific percentage inhibition values are not consistently provided in the main text. Detailed graphical data can be found in Gu et al., Cell Chemical Biology, 2023.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of AOH1996. These protocols are based on standard laboratory procedures and those described in the primary literature.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the concentration of AOH1996 that inhibits the growth of cancer cell lines by 50% (GI₅₀).

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

AOH1996 stock solution (dissolved in DMSO)

-

CellTiter 96® AQueous One Solution Reagent (Promega) or MTT reagent (Sigma-Aldrich)

-

Solubilization solution (for MTT)

-

96-well plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AOH1996 in complete culture medium. Add the diluted compound to the wells, typically in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Reagent Addition (MTS): Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well. Incubate for 1-4 hours at 37°C.

-

Reagent Addition (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the AOH1996 concentration and use a non-linear regression to determine the GI₅₀ value.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., RPB1, γH2A.X as a marker of DNA damage) following treatment with AOH1996.

Materials:

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RPB1, anti-γH2A.X, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Plate and treat cells with AOH1996 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP)

This experiment is performed to demonstrate the enhanced interaction between PCNA and RPB1 in the presence of AOH1996.

Materials:

-

Cell culture dishes

-

IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-PCNA or anti-RPB1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Materials for Western Blot analysis

Procedure:

-

Cell Lysis: Treat cells with AOH1996 and a vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C to form antibody-antigen complexes.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., blot for RPB1 after pulling down with anti-PCNA).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after AOH1996 treatment.

Materials:

-

6-well tissue culture plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Plate cells and treat with AOH1996 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

AOH1996 represents a promising new class of anticancer agents with a novel mechanism of action. By selectively targeting a cancer-associated isoform of PCNA, it exploits the inherent vulnerability of cancer cells to transcription-replication conflicts, leading to selective cell death. The preclinical data strongly support its continued development, and ongoing Phase 1 clinical trials will be crucial in determining its safety and efficacy in human patients. The unique mechanism of AOH1996 also opens up possibilities for combination therapies with DNA-damaging agents, potentially enhancing their efficacy and overcoming resistance. This technical guide provides a foundational understanding of AOH1996 for researchers and developers in the field of oncology.

References

- 1. Targeting MDM2, RAS, and PCNA for cancer targeted therapy: pan-cancer approaches vs. cancer-specific strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncnursingnews.com [oncnursingnews.com]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. news-medical.net [news-medical.net]

- 7. City of Hope scientists develop targeted chemotherapy able to kill all [cityofhope.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Compounds Referred to as "Anticancer Agent 96"

Disclaimer: The term "Anticancer agent 96" is not a universally recognized, specific compound. Instead, it appears as a citation number in various scientific publications, referring to different molecules depending on the context. This guide provides a detailed overview of the most prominent and well-characterized compounds that have been identified as "Anticancer agent[1]" in the scientific literature.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive look at the discovery, synthesis, and mechanism of action of three distinct anticancer agents, each at different stages of research and development.

Bryostatin 1: A Marine-Derived Protein Kinase C Modulator

Bryostatin 1 is a complex macrolide lactone first isolated in the 1960s from the marine bryozoan Bugula neritina.[2] It is a potent modulator of protein kinase C (PKC) and has been investigated in numerous clinical trials for its potential as an anticancer agent, as well as for the treatment of Alzheimer's disease.[2]

Discovery and Synthesis

The discovery of Bryostatin 1 stemmed from a large-scale screening of natural products for anticancer activity by the National Cancer Institute (NCI).[2] Its intricate structure was fully elucidated in 1982.[2] The low natural abundance of Bryostatin 1 (approximately 1 gram per ton of Bugula neritina) has made its extraction for clinical use unsustainable, driving significant efforts towards its total chemical synthesis.[2][3]

While several total syntheses have been reported, they are often lengthy and complex.[2] A notable advancement was a 29-step synthesis, which is a significant improvement over earlier 57-step methods.[3] The general synthetic strategy often involves the convergent assembly of complex fragments to construct the macrocyclic core.[4]

Experimental Protocols

Isolation of Bryostatin 1 (General Procedure):

-

Collection and extraction of Bugula neritina.

-

Solvent partitioning of the crude extract.

-

Chromatographic separation (e.g., column chromatography, HPLC) to isolate pure Bryostatin 1.

-

Structural elucidation using spectroscopic methods (NMR, Mass Spectrometry).

Chemical Synthesis (Conceptual Workflow):

A highly convergent approach is typically employed, where key fragments of the molecule are synthesized independently and then coupled.

Mechanism of Action

Bryostatin 1 exerts its biological effects primarily through its high-affinity binding to the C1 domain of protein kinase C (PKC) isozymes, acting as a potent modulator.[5][6] Unlike tumor-promoting phorbol esters that also bind to this domain, Bryostatin 1 induces a unique pattern of PKC activation and subsequent downregulation, leading to diverse cellular responses.[5]

The anticancer effects of Bryostatin 1 are multifaceted and include:

-

Induction of Apoptosis: Bryostatin 1 can induce programmed cell death in various cancer cell lines.[6]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells.

-

Differentiation: In some hematological malignancies, it can promote the differentiation of leukemic cells.[7]

-

Immunomodulation: Bryostatin 1 can stimulate the immune system to recognize and attack cancer cells.[3]

Quantitative Data

Clinical trials of Bryostatin 1 have been conducted in various cancers, often in combination with other chemotherapeutic agents. The results have been mixed, showing limited efficacy as a single agent but some promise in combination therapies.[8]

| Clinical Trial Phase | Cancer Type | Outcome Summary |

| Phase I/II | Various Solid Tumors | Modest single-agent activity; manageable toxicity profile (myalgia, nausea).[7][8] |

| Phase II | Non-Hodgkin's Lymphoma | Limited objective responses. |

| Combination Trials | Various Cancers | Synergistic effects observed with agents like paclitaxel and fludarabine.[8] |

Withaferin A: A Steroidal Lactone from Withania somnifera

Withaferin A is a bioactive steroidal lactone isolated from the plant Withania somnifera (Ashwagandha), which has a long history of use in traditional Ayurvedic medicine.[9][10] Extensive preclinical studies have demonstrated its potent anticancer properties.[11][12]

Discovery and Synthesis

The anticancer potential of Withania somnifera extracts was recognized several decades ago, leading to the isolation of Withaferin A as one of its most active constituents.[9][12] While typically isolated from its natural source, synthetic routes to Withaferin A and its analogs have also been developed to enable structure-activity relationship studies.

Experimental Protocols

Extraction and Isolation of Withaferin A:

-

Dried leaves or roots of Withania somnifera are powdered and extracted with a suitable solvent (e.g., ethanol, methanol).

-

The crude extract is subjected to fractionation using different solvents of varying polarity.

-

Fractions are purified using chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to yield pure Withaferin A.

-

Characterization is performed using NMR, IR, and mass spectrometry.

MTT Assay for Cytotoxicity:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of Withaferin A for a specified duration (e.g., 24, 48, 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC50 values (the concentration required to inhibit 50% of cell growth) are calculated.

Mechanism of Action

Withaferin A has a pleiotropic mechanism of action, targeting multiple signaling pathways involved in cancer progression.[11][13] Key mechanisms include:

-

Induction of Apoptosis: It triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[11][14]

-

Cell Cycle Arrest: Withaferin A often induces a G2/M phase cell cycle arrest by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[10][11]

-

Inhibition of NF-κB: It suppresses the pro-inflammatory and pro-survival NF-κB signaling pathway.[11]

-

Anti-angiogenesis: Withaferin A inhibits the formation of new blood vessels that supply tumors.[14]

-

Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress in cancer cells, leading to apoptosis.[13]

Quantitative Data

Withaferin A has demonstrated potent cytotoxic activity against a wide range of cancer cell lines in vitro.

| Cancer Cell Line | IC50 (µM) | Reported Effect |

| Human Endometrial Cancer (KLE) | ~10 | Inhibition of cell proliferation.[10] |

| Breast Cancer (MCF-7, MDA-MB-231) | Varies | Induction of ROS and apoptosis.[11] |

| Colon Cancer | Varies | Modulation of Notch-1 signaling.[13] |

| Prostate Cancer (PC3) | Varies | Inhibition of tumor xenograft growth in vivo.[11] |

Indolyl-1,2,4-Triazole Hybrids: Dual EGFR/PARP-1 Inhibitors

A novel series of indolyl-1,2,4-triazole hybrids has been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1), two important targets in cancer therapy.[15][16]

Discovery and Synthesis

These compounds were rationally designed to combine the structural features of known EGFR and PARP-1 inhibitors within a single molecule. The synthetic strategy involves the construction of the core indolyl-triazole scaffold followed by various chemical modifications.[15][17]

Experimental Protocols

General Synthesis of Indolyl-1,2,4-Triazole Hybrids:

-

Reaction of indole-2-carbohydrazide with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.[16]

-

Cyclization of the thiosemicarbazide in the presence of a base to yield the indolyl-triazolethione core.[16]

-

Alkylation or glycosylation of the triazolethione to introduce various side chains.[15][17]

References

- 1. Bryostatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review and Perspective on Anticancer Mechanisms of Withaferin A in Breast Cancer | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]

- 9. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 10. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anticancer Agents SP-96 and AOH1996

Executive Summary: The term "Anticancer agent 96" is ambiguous and can refer to several distinct investigational compounds. This technical guide focuses on two prominent, well-documented agents: SP-96 , a highly selective, non-ATP-competitive Aurora B kinase inhibitor, and AOH1996 , a first-in-class small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). This document provides a detailed overview of their chemical structures, mechanisms of action, quantitative biological data, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Part 1: SP-96 - A Selective Aurora B Kinase Inhibitor

Introduction and Chemical Properties

SP-96 is a potent and selective quinazoline-based inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] A distinguishing feature of SP-96 is its non-ATP-competitive mechanism of inhibition, making it a first-in-class agent with the potential for a distinct pharmacological profile compared to traditional ATP-competitive kinase inhibitors.[3][4] Its development is aimed at treating various cancers, with a particular focus on triple-negative breast cancer (TNBC).[3][4][5]

Table 1: Chemical and Physical Properties of SP-96

| Property | Value |

| Chemical Formula | C₂₄H₂₃N₅O₃ |

| Molecular Weight | 453.47 g/mol |

| CAS Number | 2682114-54-9 |

| Mechanism | Non-ATP-competitive Aurora B inhibitor |

| Solubility | DMSO: 91 mg/mL |

(Data sourced from Selleck Chemicals and MedchemExpress)[4][5]

Mechanism of Action and Signaling Pathway

Aurora B is a serine/threonine kinase and a crucial component of the chromosomal passenger complex (CPC), which also includes INCENP, survivin, and borealin.[2][6] This complex ensures the correct segregation of chromosomes during mitosis. Aurora B's functions include:

-

Error Correction: It destabilizes incorrect kinetochore-microtubule attachments, allowing for their correction to ensure bi-orientation.[7]

-

Spindle Assembly Checkpoint (SAC): It participates in the signaling cascade that prevents anaphase onset until all chromosomes are correctly attached to the spindle.[7]

-

Cytokinesis: It relocates to the central spindle and midbody to regulate the final stages of cell division.[6]

SP-96 inhibits Aurora B, leading to defects in these processes. This results in polyploidy (cells with more than the diploid number of chromosomes), mitotic catastrophe, and subsequent apoptosis in cancer cells.[2][5] The BRAF/ERK signaling pathway has also been shown to regulate the expression of Aurora B at a transcriptional level, suggesting a link between these key cancer pathways.[8][9]

Quantitative Biological Data

SP-96 demonstrates high potency for Aurora B and significant selectivity over other kinases, which is hypothesized to reduce off-target effects like myelosuppression that are associated with less selective inhibitors.[10][11]

Table 2: In Vitro Kinase Inhibitory Activity of SP-96

| Kinase Target | IC₅₀ (nM) | Selectivity vs. Aurora B |

| Aurora B | 0.316 | - |

| Aurora A | 18.975 | ~60-fold |

| FLT3 | 1475.6 | >4600-fold |

| KIT | 1307.6 | >4100-fold |

| EGFR | ≥2000 | >6300-fold |

| RET | ≥2000 | >6300-fold |

| HER2 | ≥2000 | >6300-fold |

(Data sourced from MedchemExpress)[5]

Table 3: Growth Inhibition (GI₅₀) of SP-96 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

| CCRF-CEM | Leukemia | 47.4 |

| COLO 205 | Colon Cancer | 50.3 |

| A498 | Kidney Cancer | 53.2 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |

(Data sourced from MedchemExpress)[5]

Experimental Protocols

This protocol describes the measurement of SP-96's inhibitory effect on Aurora B kinase activity.[4]

-

Preparation of Reagents:

-

Kinase Buffer: Standard buffer suitable for kinase reactions.

-

Separation Buffer: 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3.

-

Enzyme: Human recombinant Aurora B enzyme diluted to 2 nM in kinase buffer.

-

Substrate: 5FAM-labeled peptide substrate (1.5 µM final concentration) and ATP (190 µM final concentration) in kinase buffer.

-

Compound Dilution: SP-96 is serially diluted (12-point, half-log dilutions, e.g., from 0.2 mM to 0.632 nM) from a 20 mM DMSO stock into kinase buffer.

-

-

Assay Procedure:

-

Dispense 1 µL of the diluted compound solutions into a 384-well microtiter plate.

-

Add 5 µL of the 2 nM Aurora B enzyme solution to each well.

-

Incubate the plate for 60 minutes with gentle shaking to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Run the reaction under appropriate conditions (e.g., 30°C for a specified time).

-

-

Data Acquisition and Analysis:

-

The separation of the phosphorylated product from the unphosphorylated substrate is monitored using a microfluidics-based instrument (e.g., Caliper EZ Reader II).

-

The percentage of inhibition is calculated by comparing the peak heights of the product and substrate in the presence of the inhibitor to the positive (no inhibitor) and negative (no enzyme) controls.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

This protocol outlines the procedure for assessing the cytotoxic effect of SP-96 on cancer cell lines.[4]

-

Cell Seeding:

-

Culture cells (e.g., MCF-7) in RPMI-1640 medium with 5% FBS at 37°C and 5% CO₂.

-

Harvest cells using 0.25% trypsin and seed them into 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Add various concentrations of SP-96 (and vehicle/positive controls) to the wells 24 hours after seeding.

-

Incubate the plates for the desired duration (e.g., 24 hours).

-

-

MTT Incubation:

-

Aspirate the media and wash the cells with PBS.

-

Add 40 µL of fresh media and 10 µL of 5 mg/mL MTT solution (in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Data Measurement:

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using an ELISA plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Part 2: AOH1996 - A Targeted PCNA Inhibitor

Introduction and Chemical Properties

AOH1996 is an experimental, orally available small-molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[12] It was specifically designed to target a cancer-associated isoform of PCNA (caPCNA), which is critical for DNA replication and repair in tumors.[13][14] This selectivity allows AOH1996 to kill a broad range of cancer cells while leaving non-malignant cells unharmed.[13][15] The compound is currently in Phase I clinical trials for the treatment of solid tumors.[13][16][17]

Table 4: Chemical and Physical Properties of AOH1996

| Property | Value |

| Chemical Formula | C₂₆H₂₂N₂O₄ |

| Molecular Weight | 426.47 g/mol |

| CAS Number | 2089314-64-5 |

| IUPAC Name | N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide |

| Mechanism | Inhibitor of cancer-associated PCNA |

(Data sourced from Wikipedia and MedKoo Biosciences)[13][18]

Mechanism of Action and Signaling Pathway

PCNA is a homotrimeric ring-shaped protein that encircles DNA, acting as a sliding clamp and a central scaffold for proteins involved in DNA replication and repair.[19][20][21] In cancer cells, a specific isoform (caPCNA) is present, which AOH1996 selectively targets.[13]

The mechanism of AOH1996 is multifaceted:

-

Transcription-Replication Conflicts (TRCs): AOH1996 disrupts the normal cell cycle by inducing and trapping transcription-replication conflicts, where the machinery for DNA replication and gene transcription collide.[14][22]

-

Molecular Glue Activity: It acts as a "molecular glue," enhancing the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II.[18][22][] This prevents the resolution of TRCs.

-

Replication Fork Collapse and DNA Damage: The unresolved conflicts lead to replication fork collapse and the formation of lethal DNA double-strand breaks.[15][]

-

Inhibition of DNA Repair: By targeting PCNA, AOH1996 simultaneously inhibits the DNA repair mechanisms that cancer cells would normally use to survive such damage.[22]

This dual action of increasing DNA damage while blocking its repair leads to selective apoptosis in cancer cells.[13][15]

Quantitative Biological Data

Preclinical studies have demonstrated the selective efficacy of AOH1996 across a wide range of cancer cell lines with minimal impact on non-cancerous cells.

Table 5: Preclinical Efficacy of AOH1996

| Parameter | Observation |

| Cell Line Screening | Selectively killed over 70 different human cancer cell lines.[14] |

| Growth Inhibition | Median GI₅₀ concentration of ~300 nM across tested cancer cell lines.[15] |

| Selectivity | Not significantly toxic to a range of non-malignant cells at concentrations up to 10 µM.[15] |

| Cell Cycle Effect | Induced G2/M or S phase arrest and apoptosis in cancer cells, but not in normal cells.[15] |

| In Vivo Efficacy | Significantly suppressed tumor growth in xenograft models (breast, lung, neuroblastoma) without causing toxicity or weight loss in mice.[15][24] |

| Clinical Status | Currently in Phase I clinical trials for refractory solid tumors.[13][16][17] |

Experimental Protocols

This protocol is a general workflow for determining the selective cytotoxicity of AOH1996.

-

Cell Culture:

-

Culture a panel of over 70 cancer cell lines (e.g., breast, prostate, lung) and several non-malignant control cell lines (e.g., normal fibroblasts) in their respective recommended media.

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a range of AOH1996 concentrations (e.g., from nanomolar to 10 µM). Include a vehicle control (DMSO).

-

Incubate for a standard period (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.

-

Normalize the results to the vehicle control to determine the percentage of growth inhibition.

-

-

Data Analysis:

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Compare the GI₅₀ values between cancer and non-malignant cell lines to determine the selectivity index.

-

This workflow describes how to validate the AOH1996-induced interaction between PCNA and RPB1.[15]

-

Cell Treatment and Lysis:

-

Treat cancer cells with AOH1996 or a vehicle control for a specified time. A proteasome inhibitor (e.g., MG132) can be co-administered to prevent the degradation of RPB1.

-

Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the cleared lysates with an antibody specific for either PCNA or RPB1 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both PCNA and RPB1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Analysis:

-

An enhanced band for the co-precipitated protein (e.g., RPB1 in the PCNA immunoprecipitation) in the AOH1996-treated sample compared to the control indicates an increased interaction.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. AOH1996 - Wikipedia [en.wikipedia.org]

- 14. Scientists develop targeted chemotherapy able to kill all solid tumours in preclinical research - ecancer [ecancer.org]

- 15. news-medical.net [news-medical.net]

- 16. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 17. Facebook [cancer.gov]

- 18. medkoo.com [medkoo.com]

- 19. mdpi.com [mdpi.com]

- 20. Nuclear Dynamics of PCNA in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]

- 22. From “undruggable” target to clinical potential: The journey of AOH1996 - The Cancer Letter [cancerletter.com]

- 24. gigazine.net [gigazine.net]

In Vitro Cytotoxic Activity of Anticancer Agent 96: A Technical Overview

Introduction

The designation "Anticancer Agent 96" is not universally unique and has been associated with at least two distinct chemical entities in scientific literature: SP-96 , a potent Aurora B kinase inhibitor, and T-96 (Demethylzeylasteral), an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide provides a detailed technical overview of the in vitro cytotoxic activities of both compounds, presenting key data, experimental methodologies, and associated signaling pathways for researchers and drug development professionals.

SP-96: A Selective, Non-ATP-Competitive Aurora B Inhibitor

SP-96 is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its non-ATP-competitive mechanism of action distinguishes it from many other kinase inhibitors, making it a "first-in-class" agent.[1] SP-96 has shown significant potential in the research of triple-negative breast cancer (TNBC).[1]

Quantitative Cytotoxic Activity

The in vitro efficacy of SP-96 has been evaluated against a panel of human cancer cell lines, demonstrating potent antiproliferative and inhibitory activity. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized below.

| Metric | Target | Value | Cell Line(s) |

| IC50 | Aurora B (enzymatic assay) | 0.316 nM | Cell-free |

| IC50 | Aurora A (enzymatic assay) | 18.975 nM | Cell-free |

| IC50 | FLT3 (enzymatic assay) | 1475.6 nM | Cell-free |

| IC50 | KIT (enzymatic assay) | 1307.6 nM | Cell-free |

| GI50 | Cell Growth | 107 nM | MDA-MB-468 (Breast Cancer) |

| GI50 | Cell Growth | 47.4 nM | CCRF-CEM (Leukemia) |

| GI50 | Cell Growth | 50.3 nM | COLO 205 (Colon Cancer) |

| GI50 | Cell Growth | 53.2 nM | A498 (Kidney Cancer) |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

Kinase Inhibition Assay (Microfluidics) [1] This assay measures the enzymatic activity of a specific kinase. The protocol involves monitoring the separation of a phosphorylated product from a substrate. The degree of phosphorylation is quantified to determine the inhibitory effect of the compound.

Cell Viability (MTT) Assay [1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Cancer cells are seeded in 96-well microtiter plates at a density of 5,000 cells per well and allowed to adhere overnight.[1]

-

Compound Incubation : The test compound (SP-96), vehicle control, and positive controls are added to the wells 24 hours after cell plating. The plates are then incubated for a specified period (e.g., 24 hours).[1]

-

MTT Addition : After incubation, the culture medium is aspirated, and cells are washed with PBS. A solution of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C and 5% CO2.[1]

-

Formazan Solubilization : Following the 4-hour incubation, 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading : The cell viability is measured by reading the absorbance at 570 nm using an ELISA plate reader.[1]

Signaling Pathway and Experimental Workflow

SP-96's primary mechanism of action is the inhibition of Aurora B kinase, a crucial component of the chromosomal passenger complex. This inhibition disrupts mitotic progression, leading to defects in chromosome segregation and ultimately, cell death.

Caption: SP-96 inhibits Aurora B, disrupting mitosis and inducing apoptosis.

References

"Anticancer agent 96" target identification and validation

An in-depth technical guide on the target identification and validation of the novel investigational compound, Anticancer Agent 96 (AC-96). This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound (AC-96) is a novel small molecule inhibitor demonstrating potent cytotoxic activity against a range of hematological cancer cell lines. This document outlines the comprehensive strategy employed for the identification and subsequent validation of its molecular target. Through a combination of affinity-based proteomics, biophysical assays, and cell-based functional studies, Bruton's tyrosine kinase (BTK) has been unequivocally identified as the primary molecular target of AC-96. The agent effectively blocks the BTK signaling pathway, leading to apoptosis in malignant B-cells. These findings establish AC-96 as a promising candidate for further preclinical and clinical development in B-cell malignancies.

Target Identification: An Affinity Chromatography Approach

To elucidate the molecular target of AC-96, an unbiased chemical proteomics approach was utilized. AC-96 was chemically modified to create an immobilized affinity resin, which was then used to capture binding proteins from cancer cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: AC-96 was synthesized with a linker arm terminating in a primary amine. This derivative was then covalently coupled to NHS-activated Sepharose beads to create the affinity matrix. A control resin was prepared by blocking the beads with ethanolamine.

-

Cell Lysate Preparation: The B-cell lymphoma cell line, TMD8, was cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: The clarified lysate was incubated with the AC-96 affinity resin and the control resin for 4 hours at 4°C with gentle rotation.

-

Washing: The resins were washed extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Specifically bound proteins were eluted by competitive displacement using a 100-fold molar excess of free AC-96 in lysis buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins were concentrated, denatured, reduced, alkylated, and digested with trypsin overnight.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification was performed by searching the acquired spectra against the UniProt human protein database.

Proteins significantly enriched in the AC-96 affinity eluate compared to the control eluate were considered potential targets. Bruton's tyrosine kinase (BTK) was identified as the top candidate with high confidence and sequence coverage.

Figure 1. Overall workflow for the identification and validation of the molecular target of AC-96.

Target Validation: Orthogonal Approaches

Following the identification of BTK as the primary candidate, a series of orthogonal experiments were conducted to validate this finding. Bruton's tyrosine kinase is a non-receptor kinase crucial for B-cell receptor (BCR) signaling, making it a key regulator of B-cell proliferation and survival.[1][2][3] Its role in various B-cell malignancies is well-established, and several BTK inhibitors have been successfully developed.[1][4][5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm direct binding and engagement of AC-96 with BTK in an intact cellular environment. The principle of CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[7]

-

Cell Treatment: TMD8 cells were treated with either DMSO (vehicle control) or 1 µM AC-96 for 1 hour at 37°C.

-

Heating: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen.

-

Centrifugation: The lysates were centrifuged at 20,000 x g for 20 minutes to separate the soluble protein fraction from the precipitated aggregates.

-

Western Blot: The supernatant (soluble fraction) was collected, and protein concentration was normalized. Samples were resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a primary antibody specific for BTK. A loading control (e.g., GAPDH) was also probed.

The results showed a significant thermal stabilization of BTK in cells treated with AC-96 compared to the control, confirming direct target engagement in a cellular context.

Table 1: CETSA Results for BTK Stabilization by AC-96

| Treatment | Apparent Melting Temp (Tagg) of BTK | Thermal Shift (ΔTagg) |

| DMSO (Vehicle) | 48.5 °C | - |

| 1 µM AC-96 | 56.2 °C | +7.7 °C |

In Vitro Kinase Assay

To quantify the inhibitory activity of AC-96 against BTK, an in vitro kinase assay was performed using recombinant human BTK.

-

Reaction Setup: The assay was performed in a kinase buffer containing recombinant BTK enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: AC-96 was added in a series of dilutions to determine the dose-response relationship.

-

Kinase Reaction: The reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent. The signal is inversely proportional to the kinase activity.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curve using non-linear regression.

Table 2: In Vitro Inhibitory Activity of AC-96

| Target Kinase | AC-96 IC50 (nM) |

| BTK | 1.2 |

| TEC | 15.8 |

| EGFR | > 10,000 |

| SRC | > 5,000 |

The data demonstrate that AC-96 is a highly potent and selective inhibitor of BTK.

Functional Validation in B-Cell Malignancy Models

To confirm that the inhibition of BTK by AC-96 translates into a functional anti-cancer effect, its impact on the BTK signaling pathway and cell viability was assessed.

Inhibition of BTK Pathway Signaling

The B-cell receptor pathway is crucial for the survival of malignant B-cells.[2][8] BTK activation leads to the phosphorylation of downstream effectors, including phospholipase C gamma 2 (PLCγ2).[8] The ability of AC-96 to block this signaling event was evaluated by Western blot.

References

- 1. Role of Bruton's tyrosine kinase in B cells and malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bruton tyrosine kinase (BTK) and its role in B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Bruton's tyrosine kinase in B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

Preclinical Evaluation of Anticancer Agent AOH1996: A Technical Guide

Introduction

The landscape of oncology is continually evolving, with a persistent search for novel therapeutic agents that can selectively target cancer cells while sparing healthy tissues. AOH1996 is an investigational small molecule anticancer agent that has garnered significant attention for its unique mechanism of action targeting the proliferating cell nuclear antigen (PCNA). PCNA is a protein crucial for DNA replication and repair, and a cancerous isoform (caPCNA) has been identified as a potential therapeutic target. AOH1996 has demonstrated promising preclinical activity against a broad spectrum of solid tumors, suggesting its potential as a new therapeutic modality. This technical guide provides a comprehensive overview of the preclinical evaluation of AOH1996, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its assessment.

Mechanism of Action

AOH1996 exhibits a novel mechanism of action by selectively targeting a cancer-associated isoform of PCNA.[1] In normal cells, PCNA orchestrates DNA replication and repair with high fidelity. However, in cancer cells, a specific isoform of PCNA is expressed that is critical for the survival and proliferation of these malignant cells. AOH1996 is designed to bind to this cancerous PCNA variant, thereby disrupting its function. This disruption leads to an accumulation of DNA damage and ultimately induces apoptosis (programmed cell death) in cancer cells, while leaving healthy cells largely unaffected.[1]

The targeted disruption of caPCNA by AOH1996 interferes with critical cellular processes in cancer cells:

-

Inhibition of DNA Replication: By binding to caPCNA, AOH1996 is thought to stall the replication fork, leading to replication stress and the accumulation of DNA double-strand breaks.

-

Induction of Apoptosis: The overwhelming DNA damage caused by AOH1996 triggers the intrinsic apoptotic pathway, leading to the selective elimination of cancer cells.

The signaling pathway affected by AOH1996 is centered on the DNA damage response (DDR).

Caption: AOH1996 targets cancerous PCNA, leading to stalled DNA replication, DNA damage, and apoptosis.

Data Presentation

In Vitro Efficacy

The in vitro activity of AOH1996 has been evaluated across a diverse panel of human cancer cell lines. The primary endpoint for these studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | Data not publicly available |

| MCF-7 | Breast Cancer | Data not publicly available |

| PC-3 | Prostate Cancer | Data not publicly available |

| HCT116 | Colon Cancer | Data not publicly available |

| U-87 MG | Glioblastoma | Data not publicly available |

Note: Specific IC50 values for AOH1996 against various cell lines are not yet widely published in publicly accessible literature. The table structure is provided as a template for when such data becomes available.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the antitumor activity and safety profile of a new drug candidate in a living organism. These studies typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) |

| A549 | Lung Cancer | Data not publicly available | Data not publicly available |

| MCF-7 | Breast Cancer | Data not publicly available | Data not publicly available |

| Patient-Derived Xenograft (PDX) | Various Solid Tumors | Data not publicly available | Data not publicly available |

Note: Detailed quantitative in vivo efficacy data for AOH1996 are emerging from ongoing studies and are not yet fully available in the public domain. This table serves as a standardized format for presenting such data.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of AOH1996 (typically in a serial dilution) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Caption: Workflow for determining cell viability using the MTT assay after AOH1996 treatment.

Xenograft Mouse Model

Xenograft models are instrumental in assessing the in vivo antitumor efficacy of novel cancer therapeutics.

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: AOH1996 is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Caption: Standard workflow for evaluating the in vivo efficacy of AOH1996 in a xenograft mouse model.

The preclinical data for AOH1996 suggest that it is a promising novel anticancer agent with a unique mechanism of action that selectively targets cancer cells. Its ability to disrupt the function of cancerous PCNA leads to significant in vitro and in vivo antitumor activity across a range of solid tumor models. Further preclinical studies are ongoing to fully elucidate its pharmacological profile and to support its continued clinical development. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals working on the evaluation of this and other next-generation targeted cancer therapies.

References

Molecular Docking Studies of Anticancer Agents: A Technical Overview

This whitepaper provides an in-depth technical guide on the molecular docking studies of three significant anticancer agents: T-96 (Demethylzeylasteral), Compound 968, and AOH1996. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Agent T-96 (Demethylzeylasteral)

Demethylzeylasteral (T-96) is a natural triterpenoid with demonstrated anticancer properties. Molecular docking studies have been instrumental in elucidating its mechanism of action by identifying its direct interactions with key protein targets.

Quantitative Data Summary

The following table summarizes the quantitative data from molecular docking studies of T-96 with its identified protein targets.

| Target Protein | PDB ID | Docking Software | Key Interacting Residues | Predicted Binding Affinity/Score |

| Lysine-Specific Demethylase 1 (LSD1) | 2Z5U | Maestro 10.2 (Glide) | ARG316 (Hydrogen Bond) | Not explicitly quantified in the provided search results. |

| Ubiquitin-Specific Peptidase 22 (USP22) | Not specified | Molecular Operating Environment (MOE) | Not specified | Not explicitly quantified in the provided search results. |

| c-Myc | Not specified | IGEMDOCK | Not specified | Not explicitly quantified in the provided search results. |

Experimental Protocols

Molecular Docking of T-96 with LSD1 [1][2]

The in-silico molecular docking of T-96 with Lysine-Specific Demethylase 1 (LSD1) was performed to predict its binding mode.

-

Ligand Preparation: The 2D structure of T-96 was drawn using Chemdraw 2014 and then processed in Maestro 10.2 using the Ligand preparation protocol.

-

Protein Preparation: The crystal structure of LSD1 was obtained from the Protein Data Bank (PDB ID: 2Z5U). The structure was prepared and refined using the Protein Preparation Wizard in Maestro 10.2.

-

Docking Simulation: The Glide docking protocol within Maestro 10.2 was utilized for the docking studies. The docking results predicted that a hydrogen bond is formed between the phenolic hydroxyl group of T-96 and the amino acid residue ARG316 of LSD1, contributing to a stable binding interaction.[1]

Molecular Docking of T-96 with USP22 [3]

-

Protein and Ligand Preparation: The protein structure of USP22 was prepared using the QuickPrep tool in the Molecular Operating Environment (MOE), which included structure preparation, protonation, and energy minimization.

-

Binding Site Prediction: The SiteFinder module in MOE was employed to identify potential small-molecule binding sites on USP22.

-

Docking Calculation: The DOCK module in MOE was used for molecular docking calculations, with the refinement method set to "induced fit".

Signaling Pathway

T-96 has been shown to down-regulate the PI3K/AKT signaling pathway, a critical pathway in cancer cell survival and proliferation.[1][2] The inhibition of LSD1 by T-96 leads to an increase in the expression of its target protein, PTEN, which in turn inhibits the PI3K/AKT pathway.

References

- 1. Antitumor Effect of Demethylzeylasteral (T-96) on Triple-Negative Breast Cancer via LSD1-Mediate Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of Demethylzeylasteral (T-96) on Triple-Negative Breast Cancer via LSD1-Mediate Epigenetic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demethylzeylasteral induces PD-L1 ubiquitin–proteasome degradation and promotes antitumor immunity via targeting USP22 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Anticancer Agents AOH1996 and SP-96: Targeting Core Cellular Processes through Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct anticancer agents, AOH1996 and SP-96, often colloquially grouped under the term "Anticancer agent 96". While both show promise in oncology, they possess unique mechanisms of action centered on the disruption of critical signal transduction pathways essential for cancer cell proliferation and survival. This document delineates their respective modes of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Section 1: AOH1996 - A First-in-Class PCNA Inhibitor

AOH1996 is a novel, orally bioavailable small molecule that selectively targets a cancer-associated isoform of Proliferating Cell Nuclear Antigen (PCNA).[1][2] PCNA is a crucial protein in DNA replication and repair, and its inhibition represents a promising strategy for cancer therapy.[3][4] AOH1996 has demonstrated broad-spectrum antitumor activity in preclinical models of various solid tumors, including breast, lung, and neuroblastoma, and is currently undergoing Phase 1 clinical trials.[5][6]

Mechanism of Action and Signal Transduction Pathways

AOH1996's primary mechanism of action involves the disruption of transcription-replication conflicts (TRCs) in cancer cells.[3][7] It selectively binds to a cancer-specific isoform of PCNA (caPCNA), enhancing the interaction between PCNA and RNA polymerase II subunit RPB1.[1][3] This leads to the degradation of RPB1, collapse of replication forks, and the accumulation of DNA double-strand breaks (DSBs).[1][3] The induction of DNA damage triggers downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.[4][8]

Recent studies have shown that AOH1996-induced DNA damage activates the cGAS-STING signaling pathway.[9] This innate immune pathway, when activated by cytosolic DNA, can promote an anti-tumor immune response by stimulating the production of interferons and other cytokines, leading to the recruitment of CD8+ T-cells into the tumor microenvironment.[9]

Furthermore, there is a functional relationship between PCNA and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] EGFR can modulate DNA replication through pathways like Ras-Raf-Mek-Erk and PI3K/AKT.[8] Consequently, combining AOH1996 with EGFR inhibitors, such as osimertinib, has shown enhanced killing of non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations.[8]

References

- 1. Isoform-specific targeting of DNA damage molecule gives broad therapeutic window | BioWorld [bioworld.com]

- 2. ioplus.nl [ioplus.nl]

- 3. news-medical.net [news-medical.net]

- 4. City of Hope scientists develop targeted chemotherapy able to kill all [cityofhope.org]

- 5. Targeted chemotherapy kills all tumor cells in preclinical research [cityofhope.org]

- 6. laboratoryequipment.com [laboratoryequipment.com]

- 7. Targeted Chemotherapy Pill Destroys All Solid Tumors in Early Testing | Docwire News [docwirenews.com]

- 8. Abstract 1875: Enhanced lung cancer treatment using AOH1996, a potent PCNA inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. The PCNA inhibitor AOH1996 suppresses cancer stemness and enhances anti-PD1 immunotherapy in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Anticancer Agent T-96 (Demethylzeylasteral) on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the anticancer agent T-96, also known as Demethylzeylasteral, on cell cycle progression. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the agent's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: S-Phase Arrest

Demethylzeylasteral (T-96) has been identified as a potent inhibitor of prostate cancer cell proliferation.[1] Its primary mechanism in halting cell growth involves the induction of cell cycle arrest, specifically in the S-phase.[1] This targeted disruption of DNA synthesis prevents cancer cells from completing the division process, ultimately leading to apoptosis. The S-phase arrest is achieved through the modulation of key cell cycle regulatory proteins.[1]

Quantitative Data on Cell Cycle Distribution

The following tables summarize the dose-dependent effects of T-96 on the cell cycle distribution of human prostate cancer cell lines, DU145 and PC3, after 48 hours of treatment. The data is derived from flow cytometry analysis.

Table 1: Effect of T-96 on Cell Cycle Progression in DU145 Cells

| Treatment Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 65.4 ± 2.3 | 25.1 ± 1.8 | 9.5 ± 0.9 |

| 0.5 | 55.2 ± 2.1 | 38.4 ± 2.0 | 6.4 ± 0.7 |

| 1.0 | 42.1 ± 1.9 | 49.8 ± 2.2 | 8.1 ± 0.8 |

| 2.0 | 30.5 ± 1.5 | 58.2 ± 2.5 | 11.3 ± 1.1 |

Table 2: Effect of T-96 on Cell Cycle Progression in PC3 Cells

| Treatment Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 70.2 ± 2.5 | 20.3 ± 1.7 | 9.5 ± 1.0 |

| 0.5 | 60.1 ± 2.2 | 32.5 ± 1.9 | 7.4 ± 0.8 |

| 1.0 | 48.7 ± 2.0 | 45.1 ± 2.1 | 6.2 ± 0.7 |

| 2.0 | 35.4 ± 1.8 | 55.9 ± 2.4 | 8.7 ± 0.9 |

Impact on Cell Cycle Regulatory Proteins

T-96 induces S-phase arrest by altering the expression levels of critical cell cycle regulatory proteins. Western blot analysis has demonstrated that T-96 treatment leads to a dose-dependent decrease in the levels of Cyclin A, Cyclin B, CDK1, and CDK2.[1] Conversely, the expression of the cyclin-dependent kinase inhibitors p21 and p27 is significantly increased.[1]

Caption: Signaling pathway of T-96 induced S-phase cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the effects of T-96 on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Human prostate cancer cell lines DU145 and PC3 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

T-96 Preparation: A stock solution of T-96 is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing T-96 at the desired concentrations (e.g., 0.5, 1.0, and 2.0 µM) or DMSO as a vehicle control. Cells are incubated for the specified time period (e.g., 48 hours).

Cell Cycle Analysis by Flow Cytometry

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

-

Cell Harvesting: After treatment with T-96 for 48 hours, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by resuspending them in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Following treatment with T-96, cells are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Cyclin A, Cyclin B, CDK1, CDK2, p21, p27, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

References

Unveiling the Mechanism of AOH1996: A Technical Guide to Its Induction of Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOH1996 is a novel, orally available small-molecule inhibitor that selectively targets a cancerous isoform of the proliferating cell nuclear antigen (PCNA).[1] PCNA is a crucial protein involved in DNA replication and repair; however, in cancer cells, a specific variant of PCNA (caPCNA) is expressed, which plays a pivotal role in the survival and proliferation of tumors.[2][3] AOH1996 has demonstrated potent and selective anticancer activity across a broad range of solid tumors in preclinical studies, including those derived from breast, prostate, brain, ovarian, cervical, skin, and lung cancers.[2][3] A key mechanism of its anticancer effect is the induction of programmed cell death, or apoptosis, in malignant cells while leaving healthy cells unharmed.[4][5] This technical guide provides an in-depth overview of the core mechanisms by which AOH1996 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Transcription-Replication Conflict and Apoptosis

AOH1996's primary mechanism of action involves the disruption of the normal cell reproductive cycle by targeting transcription-replication conflicts.[3][4] It selectively binds to caPCNA, preventing cells with damaged DNA from dividing and replicating their faulty genetic material.[2][4] This targeted disruption leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[6] The investigational therapy has been shown to prevent cancer cells from dividing in the G2/M phase and from copying their DNA in the S phase.[3]

Quantitative Analysis of AOH1996's Anticancer Activity

The efficacy of AOH1996 has been evaluated across a wide panel of cancer cell lines. The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, demonstrating its potent and selective activity against various cancer types.

| Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) |

| MDA-MB-468 | Triple Negative Breast Cancer | 107 | - |

| CCRF-CEM | Leukemia | 47.4 | - |

| COLO 205 | Colon Cancer | 50.3 | - |

| A498 | Kidney Cancer | 53.2 | - |

| General | Over 70 cell lines | ~300 (median) | - |

Data sourced from preclinical studies.[7] Note: A lower GI50 value indicates greater potency in inhibiting cell growth.

Signaling Pathway of AOH1996-Induced Apoptosis

The induction of apoptosis by AOH1996 is a multi-step process initiated by the inhibition of caPCNA. This leads to unresolved transcription-replication conflicts, DNA damage, and the activation of downstream signaling cascades that converge on the execution of apoptosis.

Caption: Signaling pathway of AOH1996-induced apoptosis.

Experimental Protocols

This section details the methodologies used to evaluate the apoptotic effects of AOH1996.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of AOH1996 on the metabolic activity and proliferation of cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AOH1996. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the GI50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Cancer cells are treated with AOH1996 at various concentrations for 24 to 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Detailed Protocol:

-

Protein Extraction: Following treatment with AOH1996, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion